molecular formula C23H21ClN2O3S B10779717 8-Chloro-2-isopropyl-3-(3-(3-(methylsulfonyl)phenoxy)phenyl)imidazo[1,2-a]pyridine

8-Chloro-2-isopropyl-3-(3-(3-(methylsulfonyl)phenoxy)phenyl)imidazo[1,2-a]pyridine

Cat. No.: B10779717
M. Wt: 440.9 g/mol
InChI Key: NKFDLBSCCAQKKW-UHFFFAOYSA-N
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Description

    CHEMBL603956: is a bioactive molecule with drug-like properties.

  • Unfortunately, specific details about its chemical structure or origin are not readily available in the public domain. it’s essential to note that ChEMBL603956 likely has specific biological activities or interactions.
  • Preparation Methods

    • The synthetic routes and reaction conditions for CHEMBL603956 are not explicitly documented. Industrial production methods remain undisclosed.
    • Researchers and pharmaceutical companies may have proprietary information regarding its synthesis, but such details are not publicly accessible.
  • Chemical Reactions Analysis

    • Without specific data on CHEMBL603956, we can’t provide a comprehensive analysis of its chemical reactions.
    • we can infer that it likely undergoes various reactions, including oxidation, reduction, substitution, and others typical of organic compounds.
    • Common reagents and conditions would depend on its functional groups and intended modifications.
  • Scientific Research Applications

    • Despite the lack of specific information, we can discuss potential research applications:

        Medicinal Chemistry: Investigating its potential as a drug candidate.

        Biological Studies: Assessing its effects on cellular processes.

        Pharmacology: Understanding its interactions with receptors or enzymes.

        Industry: Exploring its use in chemical processes or materials.

  • Mechanism of Action

    • Again, we don’t have direct knowledge of CHEMBL603956’s mechanism of action.
    • most bioactive compounds exert their effects by binding to specific molecular targets (e.g., receptors, enzymes) or modulating cellular pathways.
    • Further research would be necessary to identify its precise targets and pathways.
  • Comparison with Similar Compounds

    • Unfortunately, we lack information on similar compounds for a direct comparison.
    • Researchers typically compare compounds based on structural features, biological activities, and safety profiles.

    Properties

    Molecular Formula

    C23H21ClN2O3S

    Molecular Weight

    440.9 g/mol

    IUPAC Name

    8-chloro-3-[3-(3-methylsulfonylphenoxy)phenyl]-2-propan-2-ylimidazo[1,2-a]pyridine

    InChI

    InChI=1S/C23H21ClN2O3S/c1-15(2)21-22(26-12-6-11-20(24)23(26)25-21)16-7-4-8-17(13-16)29-18-9-5-10-19(14-18)30(3,27)28/h4-15H,1-3H3

    InChI Key

    NKFDLBSCCAQKKW-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)C1=C(N2C=CC=C(C2=N1)Cl)C3=CC(=CC=C3)OC4=CC(=CC=C4)S(=O)(=O)C

    Origin of Product

    United States

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